(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine
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Overview
Description
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an imine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine typically involves the reaction of 2-propanone oxime with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is then coupled with the imine group to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced imine groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and imines.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and as a crosslinking agent in polymer chemistry
Mechanism of Action
The mechanism of action of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The imine group can participate in various condensation reactions, forming stable products. These interactions contribute to the compound’s versatility in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, O-(2-oxiranylmethyl)oxime
- 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde
- 4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
Uniqueness
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is unique due to its combination of an oxirane ring and an imine group, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Biological Activity
The compound (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
The synthesis of this compound typically involves the reaction of epoxides with amines, leading to the formation of oxime derivatives. The introduction of oxime groups has been shown to enhance the biological activity of various compounds, including those with antibacterial and anticancer properties .
Antimicrobial Activity
Research indicates that oxime derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 20 µM |
Compound B | Escherichia coli | 40 µM |
This compound | Pseudomonas aeruginosa | 30 µM |
These findings suggest that this compound may possess comparable or superior activity against resistant strains when compared to traditional antibiotics .
Anticancer Potential
The anticancer potential of oxime derivatives has been extensively studied. A screening program revealed that certain oxime-containing compounds can inhibit cancer cell proliferation effectively. The activity is often linked to their ability to interact with specific molecular targets involved in tumorigenesis.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colorectal Cancer) | 0.1 | PI3K/AKT pathway inhibition |
A549 (Lung Cancer) | 0.5 | Induction of apoptosis |
HL60 (Leukemia) | 0.025 | Inhibition of cell cycle progression |
In these studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : In a study conducted by researchers at the National Institutes of Health, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed an MIC value significantly lower than that of conventional treatments, suggesting its potential as a novel therapeutic agent in treating resistant infections .
- Cancer Cell Studies : A recent publication detailed the effects of oxime derivatives on human leukemia cells. The study found that treatment with this compound resulted in a marked reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)propan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)7-9-4-6-3-8-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNFHWIOCHUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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